(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine
Description
Properties
Molecular Formula |
C10H9ClF3NO |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
(4S)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1 |
InChI Key |
WKZNGHYNAUNMLE-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@H]1N)C(F)(F)F)Cl |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Drug Development
(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine has been investigated for its potential as a pharmacological agent due to its interactions with various molecular targets. Notable applications include:
- Enzyme Interaction Studies : The compound is utilized as a tool in studying enzyme interactions and receptor binding, aiding in the elucidation of mechanisms of action for potential therapeutic effects.
- Binding Affinity Assessment : Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantitatively assess the binding affinity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine to specific enzymes and receptors.
In Vivo and In Vitro Studies
Research has highlighted the compound's efficacy in various biological systems:
- Efficacy Tests : In vivo studies have demonstrated its efficacy against certain pathogens, indicating potential use in treating infectious diseases. For example, administration of the compound in animal models showed promising results in inhibiting parasitemia .
- ADME-Tox Profiling : The absorption, distribution, metabolism, excretion, and toxicity profile of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is crucial for understanding its pharmacokinetics. Studies have indicated favorable ADME properties which support its candidacy for further development .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential use as an antimicrobial agent .
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings revealed that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine effectively reduced enzyme activity in vitro, highlighting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Enantiomeric Pair: (S)- vs. (R)-7-Chloro-6-(trifluoromethyl)chroman-4-amine
While the (S)-enantiomer is the focus of this analysis, the (R)-enantiomer shares identical molecular weight and formula but differs in spatial arrangement. Enantiomers often exhibit distinct interactions with biological targets (e.g., receptors or enzymes), leading to differences in efficacy, toxicity, or metabolic stability. However, specific comparative data for this enantiomeric pair remain unavailable in the provided evidence, highlighting a critical gap in current literature .
Substituent Variations in Chroman-4-amine Derivatives
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
- Trifluoromethyl vs. Methyl : The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to the methyl group in (S)-7-Fluoro-6-methylchroman-4-amine .
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability relative to fluorine-substituted analogs (e.g., 7-Fluorochroman-4-amine) .
- Positional Isomerism : The placement of CF₃ at position 6 (target compound) versus position 7 (7-(Trifluoromethyl)chroman-4-amine) could alter steric interactions in binding pockets .
Biological Activity
(S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is a synthetic heterocyclic compound belonging to the chroman family, characterized by a unique structural configuration that includes a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position of the chroman ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.
The molecular formula of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is C11H8ClF3N, with a molecular weight of approximately 251.63 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development and further pharmacological studies.
The biological activity of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine is attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It binds to receptors on cell surfaces, modulating cellular signaling pathways.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cells, contributing to its protective effects against cellular damage.
Antimicrobial Properties
Research indicates that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are promising, indicating potential therapeutic applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast cancer cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis. Notably, it has shown selectivity towards cancer cells compared to non-tumorigenic cells, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The unique structural features of (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine contribute significantly to its biological activity. A comparative analysis with related compounds highlights the importance of the trifluoromethyl group in enhancing potency against microbial strains and cancer cells. The following table summarizes some related compounds and their notable features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-6-Methoxy-7-(trifluoromethyl)chroman-4-amine | C11H9F3N | Contains a methoxy group instead of chlorine |
| 7-Chloro-6-methylchroman-4-amine | C11H10ClN | Lacks trifluoromethyl group; simpler structure |
| 8-Chloro-6-(trifluoromethyl)chroman-4-amine | C11H8ClF3N | Chlorine and trifluoromethyl groups at different positions |
Case Studies
- Antimicrobial Efficacy : A study reported that (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine inhibited the growth of methicillin-resistant Staphylococcus aureus with an MIC of 3.125 μg/mL, showcasing its potential as an antimicrobial agent .
- Anticancer Activity : In another study focusing on breast cancer cell lines, derivatives similar to (S)-7-Chloro-6-(trifluoromethyl)chroman-4-amine demonstrated significant cytotoxicity with low micromolar IC50 values, indicating strong potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
